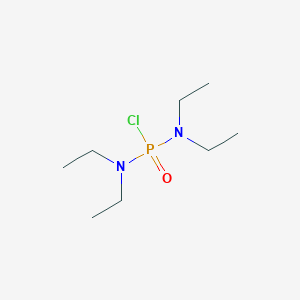

Chlorure de bis(diéthylamino)phosphoryle

Vue d'ensemble

Description

Bis(diethylamino)phosphoryl chloride is a chemical compound that is part of a broader class of organophosphorus compounds. It is characterized by the presence of two diethylamino groups attached to a phosphorus atom, which is also connected to a chloride. This structure makes it a versatile reagent in the synthesis of various phosphorus-containing compounds.

Synthesis Analysis

The synthesis of bis(diethylamino)phosphoryl chloride-related compounds often involves the reaction of phosphorus-containing ligands with other chemical entities. For instance, the synthesis of bis(diisopropyl[1,2-bis(diethylcarbamoyl)ethyl]phosphonate)erbium(III) nitrate monohydrate is achieved by reacting a trifunctional phosphate ligand with erbium nitrate in ethanol . Another method for synthesizing bis[aryl(diethoxyphosphoryl)methyl]amines involves the reaction of aromatic aldehydes with ammonia and diethyl phosphite in the presence of acetyl chloride as a catalyst . Similarly, bis(1-diethoxyphosphorylalkyl)amines are synthesized from aromatic diimines using diethyl phosphite and chlorotrimethylsilane .

Molecular Structure Analysis

The molecular structure of compounds related to bis(diethylamino)phosphoryl chloride can be complex. For example, the erbium complex mentioned earlier crystallizes in a monoclinic space group and features an Er(III) ion coordinated to various oxygen atoms, including those from bidentate nitrate ions and the phosphoryl oxygen atoms of the ligand . The structure of bis(diethylamino)(pentafluorophenyl)phosphane, a related compound, shows significant flexibility and distortion in its coordination with metals such as Cu and Pd .

Chemical Reactions Analysis

Bis(diethylamino)phosphoryl chloride and its derivatives participate in a variety of chemical reactions. The lithiated bis(diethylamino)phosphine borane complex, for instance, undergoes nucleophilic substitution with various alkyl halides and aryl iodides or bromides to yield polyfunctional phosphines . The phosphorylation of Betti Base with bis(diethylamino)phosphoryl chloride leads to O-phosphorylation of the phenolic OH group, forming a chiral product .

Physical and Chemical Properties Analysis

The physical and chemical properties of bis(diethylamino)phosphoryl chloride derivatives are influenced by their molecular structure. The erbium complex has a calculated density of 1.38 g/cm³ . The bis(diethylamino)(pentafluorophenyl)phosphane exhibits large flexibility, which affects its reactivity in catalytic cycles, such as C–C cross-coupling reactions and 1,3-dipolar cycloadditions . The self-assembly behaviors of poly[bis(resorcinol monobenzoate diethylamino)phosphazenes] indicate the formation of star-like dendrimers with open-ended tubular arms .

Applications De Recherche Scientifique

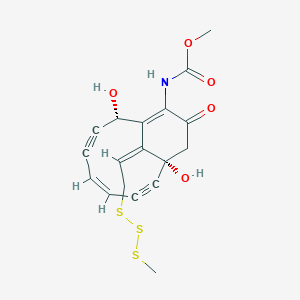

Phosphorylation de la base de Betti

Le chlorure de bis(diéthylamino)phosphoryle a été utilisé dans la phosphorylation de la base de Betti . La réaction du this compound avec le 1-(α-aminobenzyl)-2-naphtol N-Boc-protégé (base de Betti) a procédé par O-phosphorylation du groupe OH phénolique pour former le produit cible sous forme de sel de trifluoroacétate .

Synthèse de nouvelles phosphines

Des phosphines tertiaires ont été préparées en utilisant le this compound . La synthèse de nouvelles phosphines est classée en fonction des approches synthétiques utilisées et des données concernant la réactivité des phosphines .

Introduction de groupes actifs

Le this compound a été utilisé pour introduire des groupes actifs supplémentaires dans la molécule chirale de la base de Betti . Le groupe bis(diéthylamino)phosphoryle présentant des propriétés basiques prononcées peut conférer à la molécule une fonctionnalité accrue .

Réactions avec le sel de sodium du benzimidazole

Le chlorure de tétraéthylphosphorodiamidique a été utilisé dans des réactions avec le sel de sodium du benzimidazole . Les esters amido-phosphoriques correspondants ont été obtenus et leurs propriétés ont été étudiées .

Préparation de polymères

Des polymères contenant des fonctionnalités d'acide phosphorique, phosphonique et phosphinique dans la chaîne latérale ont été préparés en utilisant le chlorure de tétraéthylphosphorodiamidique . Cela inclut les voies de synthèse les plus pertinentes telles que les réactions d'Arbuzov, de Perkow, de Mannich, de Kabachnik-Fields

Mécanisme D'action

Target of Action

Bis(diethylamino)phosphoryl chloride, also known as Tetraethylphosphorodiamidic chloride, primarily targets the phenolic OH group in certain compounds . This compound is used in the phosphorylation of Betti Base .

Mode of Action

The compound interacts with its targets through a process called O-phosphorylation . In this process, Bis(diethylamino)phosphoryl chloride reacts with N-Boc-protected 1-(α-aminobenzyl)-2-naphthol (Betti base) to form the target product as trifluoroacetate salt .

Biochemical Pathways

The compound’s reaction with betti base via o-phosphorylation suggests that it may play a role in phosphorylation-related biochemical pathways .

Result of Action

The result of the action of Bis(diethylamino)phosphoryl chloride is the formation of a trifluoroacetate salt . This salt then reacts with O,O-diethyl thiophosphorylisothiocyanate to give thiourea bearing a chiral Betti base fragment .

Action Environment

It’s worth noting that the compound is sensitive to moisture , suggesting that the presence of water could potentially affect its stability and efficacy.

Safety and Hazards

Propriétés

IUPAC Name |

N-[chloro(diethylamino)phosphoryl]-N-ethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20ClN2OP/c1-5-10(6-2)13(9,12)11(7-3)8-4/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKKBJRUSFKTHSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)P(=O)(N(CC)CC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20ClN2OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70170800 | |

| Record name | Tetraethylphosphorodiamidic chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70170800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1794-24-7 | |

| Record name | N,N,N′,N′-Tetraethylphosphorodiamidic chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1794-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraethylphosphorodiamidic chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001794247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraethylphosphorodiamidic chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70170800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraethylphosphorodiamidic chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.694 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What type of reactions is Bis(diethylamino)phosphoryl chloride typically used for in organic synthesis?

A1: Bis(diethylamino)phosphoryl chloride is primarily used as a phosphorylating agent in organic synthesis. [, ] This means it can introduce a phosphoryl group (POCl2) to other molecules, specifically those containing reactive heteroatoms like nitrogen or oxygen. For example, the paper "Phosphoric and phosphorothioic esters containing heterocyclic groups" [] suggests its use in creating phosphoric acid esters, compounds often found in biologically active molecules and pharmaceuticals.

Q2: Can you provide an example of how Bis(diethylamino)phosphoryl chloride interacts with its target molecule based on the provided research?

A2: The paper "Phosphorylation of Betti Base with Bis(diethylamino)phosphoryl chloride" [] directly investigates the interaction of this compound with a specific target molecule, the Betti Base. Although the abstract doesn't detail the exact reaction mechanism, it implies that the Bis(diethylamino)phosphoryl chloride phosphorylates the Betti Base. This likely involves the nucleophilic attack of a heteroatom (potentially nitrogen) present in the Betti Base structure on the phosphorus atom of Bis(diethylamino)phosphoryl chloride, leading to the displacement of a chloride ion and formation of a new phosphorus-nitrogen bond.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Octadecanoic acid, compd. with 1,1'-iminobis[2-propanol] (1:1)](/img/structure/B156447.png)